1,2,2,2-Tetradeuterio-1-phenylethanol
Overview
Description
1,2,2,2-Tetradeuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, a chiral alcohol characterized by a phenyl group attached to the carbon atom bearing the hydroxyl group. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Scientific Research Applications
1,2,2,2-Tetradeuterio-1-phenylethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Biology: This compound is used in studies involving metabolic pathways and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of deuterated drugs that exhibit improved pharmacokinetic properties.
Industry: It is used in the synthesis of various fine chemicals and as a precursor in the production of other deuterated compounds.
Safety and Hazards
Mechanism of Action
Target of Action
1,2,2,2-Tetradeuterio-1-phenylethanol, also known as 2-phenylethanol, is primarily known for its antimicrobial activity . It targets a variety of phytopathogenic fungi, including Penicillium molds . The compound’s primary targets are the mitochondria and the nucleus of these fungi .
Mode of Action
The compound interacts with its targets by inhibiting their normal function . It has been found to up-regulate genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and cell cycle .
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the peroxisome and phosphatidylinositol signaling system, which are involved in lipid metabolism and intracellular signaling respectively . It also affects protein processing in the endoplasmic reticulum, which is crucial for protein folding and transport . Additionally, it inhibits the ribosome and RNA polymerase, thereby affecting protein synthesis and RNA transcription .
Pharmacokinetics
It has a molecular weight of 126.18900, a density of 1.045 g/mL at 25ºC, a boiling point of 204ºC/745 mmHg, and a melting point of 19-20ºC . These properties suggest that the compound is likely to have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi . By targeting the mitochondria and nucleus of these fungi, it disrupts their normal function and inhibits their growth .
Preparation Methods
1,2,2,2-Tetradeuterio-1-phenylethanol can be synthesized through the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as reaction temperature and cobalt loading, significantly influence the selectivity and yield of the product. The selectivity of 1-phenylethanol decreases with an increase in reaction temperature under the same conversion conditions .
Chemical Reactions Analysis
1,2,2,2-Tetradeuterio-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form deuterated derivatives of ethylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,2,2,2-Tetradeuterio-1-phenylethanol is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1-Phenylethanol: The non-deuterated form of the compound, commonly used in organic synthesis and as a solvent.
2,2,2-Trideuterio-1-phenylethanol: Another deuterated derivative with three deuterium atoms instead of four.
1-Phenylethanol-1,2-13C2: A carbon-13 labeled derivative used in NMR spectroscopy.
These similar compounds share some chemical properties but differ in their isotopic composition, which affects their applications and behavior in chemical reactions .
Properties
IUPAC Name |
1,2,2,2-tetradeuterio-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-CWIRFKENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575821 | |
Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-44-0 | |
Record name | 1-Phenyl(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylethan-1,2,2,2-d4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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